
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a pentyl chain, and a thiosulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the preparation of the quinoline derivative, followed by the introduction of the pentyl chain through a series of substitution reactions. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
化学反应分析
Types of Reactions
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the pentyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce various quinoline-based compounds with altered electronic properties.
科学研究应用
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce thiosulfate groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol: Shares a similar quinoline structure but differs in the functional groups attached.
ETHYL 4-HYDROXY-8-METHOXY-2-QUINOLINECARBOXYLATE: Another quinoline derivative with different substituents.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains a quinoline core with different halogen substitutions.
Uniqueness
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired.
属性
CAS 编号 |
41287-36-9 |
|---|---|
分子式 |
C17H23ClN2O4S2 |
分子量 |
419.0 g/mol |
IUPAC 名称 |
8-chloro-4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C17H23ClN2O4S2/c1-13-12-16(20-17-14(13)6-5-7-15(17)18)24-10-4-2-3-8-19-9-11-25-26(21,22)23/h5-7,12,19H,2-4,8-11H2,1H3,(H,21,22,23) |
InChI 键 |
CKQISVVSBPQHHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



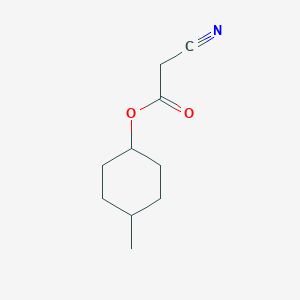


![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
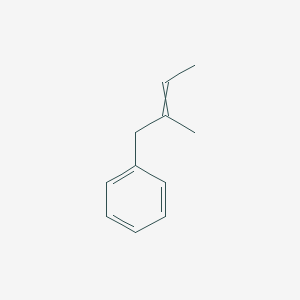
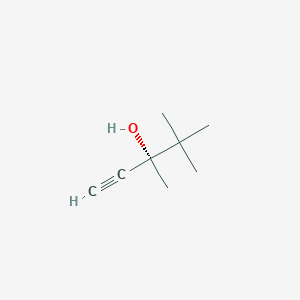
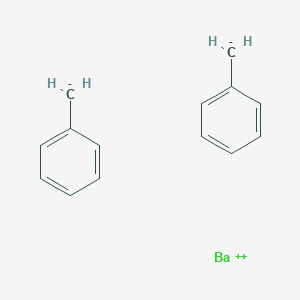
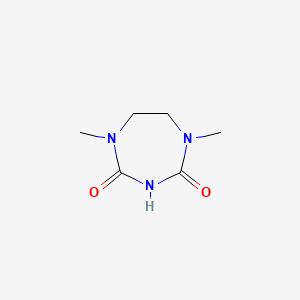


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
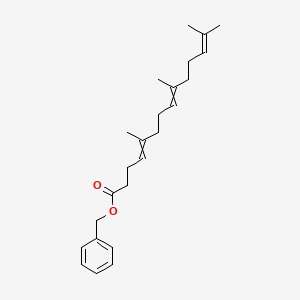
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
